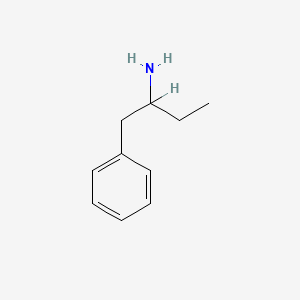

1-Phenylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWLOHKZENDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874112 | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30543-88-5, 53309-89-0 | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30543-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylbutan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76NRN6FL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Phenylbutan-2-amine: Core Chemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, experimental protocols, and mechanism of action of 1-phenylbutan-2-amine (B1195257). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data and methodologies.

Core Chemical and Physical Properties

This compound, also known as α-ethylphenethylamine, is a primary amine belonging to the phenethylamine (B48288) class of compounds. Its core structure consists of a phenyl group attached to a butane (B89635) backbone with an amine group at the second position. This structure is chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless resolved.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Ethylphenethylamine, Butanphenamine, 1-Benzylpropylamine | [2][3] |

| CAS Number | 53309-89-0 (racemic) | [4] |

| Molecular Formula | C₁₀H₁₅N | [1][4] |

| Molecular Weight | 149.24 g/mol | [4] |

| Physical Form | Liquid | [5] |

| Boiling Point | 228.8 °C at 760 mmHg | [6] |

| logP (Octanol/Water) | 2.28 - 2.67 | [4][6] |

| Density | 0.936 g/cm³ (predicted) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research and development.

Synthesis via Reductive Amination

The most common and efficient method for synthesizing this compound is the reductive amination of 1-phenylbutan-2-one. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the corresponding primary amine.

Workflow for Synthesis of this compound

References

- 1. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

- 3. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. dea.gov [dea.gov]

- 6. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

α-Ethylphenethylamine: A Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ethylphenethylamine (AEPEA), a phenethylamine (B48288) derivative, primarily exerts its effects on the central nervous system (CNS) through the modulation of monoamine neurotransmitter systems. This technical guide synthesizes the current understanding of AEPEA's mechanism of action, focusing on its interactions with dopamine (B1211576) and norepinephrine (B1679862) transporters. Quantitative data from in vitro assays are presented, alongside generalized experimental protocols for key methodologies. Visual diagrams of the principal signaling pathway and a representative experimental workflow are provided to facilitate comprehension.

Core Mechanism of Action: Monoamine Transporter Modulation

The primary mechanism of action of α-ethylphenethylamine in the CNS is the release of catecholamines, specifically norepinephrine and dopamine, from presynaptic nerve terminals.[1] This is achieved through its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). AEPEA acts as a substrate for these transporters, leading to a reversal of their normal function, resulting in neurotransmitter efflux rather than reuptake.[2]

Studies have shown that AEPEA is a more potent releasing agent at the norepinephrine transporter compared to the dopamine transporter.[2] This preferential activity for NET suggests that the noradrenergic effects of AEPEA may be more pronounced than its dopaminergic effects. In vitro studies have demonstrated that AEPEA and its N-methylated analog, N-methyl-α-ethylphenethylamine (MEPEA), are efficacious releasers at both DAT and NET.[2]

In vivo studies in rats have shown that AEPEA can produce significant increases in blood pressure, an effect consistent with its noradrenergic activity.[2] However, at the doses tested, it did not significantly increase heart rate or motor activity, unlike its N-methylated and N,N-diethyl analogs.[2]

Quantitative Data

The following tables summarize the available in vitro data for α-ethylphenethylamine and its analogs, providing a comparative view of their potencies at monoamine transporters.

Table 1: Monoamine Transporter Release Potency

| Compound | Transporter | EC50 (nM) | %Emax |

| α-Ethylphenethylamine (AEPEA) | DAT | 273 | 100% |

| NET | 80 | 100% | |

| N-Methyl-α-ethylphenethylamine (MEPEA) | DAT | 179 | 100% |

| NET | 58 | 100% | |

| Amphetamine | DAT | 122 | 100% |

| NET | 69 | 100% |

EC50: Half-maximal effective concentration for neurotransmitter release. %Emax: Maximum efficacy relative to the positive control. Data from Schindler et al., 2021.[2]

Table 2: Monoamine Transporter Uptake Inhibition Potency

| Compound | Transporter | IC50 (nM) |

| α-Ethylphenethylamine (AEPEA) | DAT | >10,000 |

| NET | 1,530 | |

| N-Methyl-α-ethylphenethylamine (MEPEA) | DAT | 1,840 |

| NET | 390 | |

| Amphetamine | DAT | 122 |

| NET | 69 |

IC50: Half-maximal inhibitory concentration for neurotransmitter uptake. Data from Schindler et al., 2021.[2]

Table 3: Adrenergic Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| α-Ethylphenethylamine (AEPEA) | alpha1A | >10,000 |

| alpha2A | >10,000 | |

| Amphetamine | alpha1A | 1,800 |

| alpha2A | 2,700 |

Ki: Inhibitory constant. Data from a broad receptor screening of phenethylamines, where higher Ki values indicate lower affinity. Data from Schindler et al., 2021.[2]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of α-ethylphenethylamine. It is important to note that these are representative methodologies, and specific parameters may vary between individual studies.

Neurotransmitter Release Assay (using Synaptosomes)

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (α-ethylphenethylamine).

-

Positive control (e.g., amphetamine).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Synaptosomes: Isolate synaptosomes from the desired brain region of a laboratory animal (e.g., rat) through a series of homogenization and centrifugation steps.[3]

-

Pre-loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a known concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the vesicles.

-

Washing: Wash the synaptosomes with ice-cold assay buffer to remove any excess extracellular radiolabel.

-

Initiation of Release: Add the test compound (α-ethylphenethylamine) at various concentrations to the synaptosome suspension.

-

Incubation: Incubate the mixture for a defined period to allow for neurotransmitter release.

-

Termination of Release: Terminate the reaction by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

Quantification: Measure the amount of radioactivity in the filtrate (representing released neurotransmitter) and on the filters (representing neurotransmitter remaining in the synaptosomes) using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound and determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand specific for the target receptor.

-

Unlabeled test compound (α-ethylphenethylamine).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates from a source known to express the target receptor.[4]

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (α-ethylphenethylamine).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[5]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway

Caption: Signaling pathway of α-ethylphenethylamine in the CNS.

Experimental Workflow

Caption: Experimental workflow for a neurotransmitter release assay.

Discussion and Future Directions

The available evidence strongly indicates that α-ethylphenethylamine's primary mechanism of action in the CNS is as a norepinephrine and dopamine releasing agent, with a preference for the norepinephrine transporter. This profile suggests that AEPEA likely produces stimulant-like effects, although in vivo studies indicate a more nuanced pharmacological profile compared to amphetamine.

A significant gap in the current understanding of AEPEA's pharmacology is a comprehensive receptor binding profile. While some data on adrenergic receptors exist, its affinity for other CNS targets, such as serotonin, histamine, and trace amine-associated receptors (TAARs), remains to be fully elucidated. Given the structural similarity of phenethylamines to various endogenous ligands, it is plausible that AEPEA may interact with a broader range of receptors than currently documented. Future research should aim to characterize the binding profile of AEPEA across a comprehensive panel of CNS receptors to better understand its potential on-target and off-target effects.

Furthermore, while the primary mechanism of monoamine release is established, the downstream signaling cascades initiated by the increased synaptic concentrations of norepinephrine and dopamine due to AEPEA have not been specifically investigated. Elucidating these downstream effects would provide a more complete picture of its neuropharmacological profile.

References

1-Phenylbutan-2-amine: A Norepinephrine-Dopamine Releasing Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine (AEPEA), is a psychoactive compound belonging to the phenethylamine (B48288) class. Structurally, it is an analog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the side chain. This modification significantly influences its pharmacological profile, rendering it a potent norepinephrine-dopamine releasing agent (NDRA) with a pronounced selectivity for the norepinephrine (B1679862) transporter (NET) over the dopamine (B1211576) transporter (DAT). This technical guide provides a comprehensive overview of the neurochemical properties of this compound, including its quantitative effects on monoamine transporters, detailed experimental protocols for assessing its activity, and an elucidation of its mechanism of action through signaling pathway diagrams.

Introduction

The therapeutic and psychoactive effects of phenethylamines are primarily mediated by their interaction with monoamine transporters, which regulate the synaptic concentrations of norepinephrine (NE), dopamine (DA), and serotonin (B10506) (5-HT). This compound has been identified as a releasing agent at catecholamine transporters, demonstrating a greater potency for norepinephrine release compared to dopamine. This profile distinguishes it from amphetamine, which exhibits a more balanced effect on both transporters. Understanding the specific interactions of this compound with NET and DAT is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound (AEPEA) and its N-methylated analog, N-methyl-1-phenylbutan-2-amine (MEPEA), in comparison to d-amphetamine. The data is derived from studies utilizing human embryonic kidney (HEK293) cells stably expressing the respective human monoamine transporters.

Table 1: Potency (EC₅₀) for Monoamine Release

| Compound | Norepinephrine Transporter (NET) EC₅₀ (nM) | Dopamine Transporter (DAT) EC₅₀ (nM) | Serotonin Transporter (SERT) EC₅₀ (nM) |

| This compound (AEPEA) | Data not explicitly provided in cited abstracts | Data not explicitly provided in cited abstracts | >10,000 |

| N-Methyl-1-phenylbutan-2-amine (MEPEA) | 58 | 179 - 225 | 4,698 |

| d-Amphetamine | Comparative data indicates lower potency for AEPEA | Comparative data indicates lower potency for AEPEA | >10,000 |

Note: While the Schindler et al. (2021) study is the primary source, the exact EC₅₀ values for this compound were not available in the publicly accessible abstracts. The table reflects the qualitative descriptions of its activity and provides quantitative data for a closely related compound for context.

Table 2: Potency (IC₅₀) for Monoamine Uptake Inhibition

| Compound | Norepinephrine Transporter (NET) IC₅₀ (nM) | Dopamine Transporter (DAT) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) |

| This compound (AEPEA) | Data not explicitly provided in cited abstracts | Data not explicitly provided in cited abstracts | >10,000 |

| d-Amphetamine | Comparative data indicates lower potency for AEPEA | Comparative data indicates lower potency for AEPEA | >10,000 |

Note: Similar to the release data, the precise IC₅₀ values for this compound were not available in the reviewed abstracts.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound as a norepinephrine-dopamine releasing agent.

In Vitro Monoamine Transporter Release Assay

This protocol outlines the procedure for measuring the release of radiolabeled monoamines from HEK293 cells stably expressing the human norepinephrine or dopamine transporters.

3.1.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Transfection: Stably transfect HEK293 cells with plasmids encoding the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) using a suitable transfection reagent (e.g., Lipofectamine).

-

Selection: Select and maintain stably transfected cells in a culture medium containing an appropriate selection antibiotic (e.g., G418).

-

Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

3.1.2. Neurotransmitter Release Assay (Superfusion Method)

-

Cell Plating: Seed the stably transfected HEK293 cells into 24-well plates coated with poly-D-lysine and allow them to adhere and grow to confluence.

-

Radiolabel Loading: Incubate the cells with a solution containing a radiolabeled monoamine substrate (e.g., [³H]norepinephrine for hNET cells or [³H]dopamine for hDAT cells) in Krebs-bicarbonate buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow for uptake into the cells.

-

Washing: After loading, wash the cells multiple times with fresh, warmed buffer to remove extracellular radiolabel.

-

Superfusion: Place the cell plates in a superfusion apparatus. Continuously perfuse the wells with warmed, oxygenated Krebs-bicarbonate buffer at a constant flow rate (e.g., 1 mL/min).

-

Basal Release Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous neurotransmitter release.

-

Drug Application: Introduce this compound at various concentrations into the superfusion buffer and continue collecting fractions.

-

Stimulated Release Collection: After a period of drug exposure, switch to a high-potassium buffer to induce depolarization-mediated release as a positive control.

-

Quantification: Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.

-

Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the cells at the start of that fraction. Calculate the EC₅₀ value for release by plotting the peak release against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Monoamine Uptake Inhibition Assay

This protocol describes the method for determining the potency of this compound to inhibit the uptake of radiolabeled monoamines.

-

Cell Preparation: Prepare stably transfected HEK293 cells expressing hNET or hDAT as described in section 3.1.1 and plate them in 96-well plates.

-

Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled monoamine ([³H]norepinephrine or [³H]dopamine).

-

Incubation: Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at room temperature.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake. Calculate the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the general workflow for the in vitro experiments.

Caption: Proposed signaling pathway for this compound.

Caption: Experimental workflow for the in vitro release assay.

Conclusion

This compound is a potent norepinephrine-dopamine releasing agent with a marked preference for the norepinephrine transporter. Its mechanism of action involves entering the presynaptic neuron via monoamine transporters, disrupting vesicular storage of neurotransmitters, and promoting their efflux into the synaptic cleft. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation of this and related compounds. Future research should focus on obtaining precise quantitative data for this compound to allow for a more direct comparison with other phenethylamine derivatives and to better understand its structure-activity relationships. Such studies will be invaluable for assessing its potential therapeutic applications and abuse liability.

Foundational Pharmacology of α-Ethylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacology of α-ethylphenethylamine (AEPEA), a stimulant drug of the phenethylamine (B48288) class. This document summarizes its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction

α-Ethylphenethylamine (AEPEA), also known as phenylisobutylamine, is a synthetic stimulant that is structurally related to amphetamine.[1] It is a higher homolog of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the phenethylamine backbone.[1] AEPEA and its N-methylated and N-ethylated analogs, N-methyl-α-ethylphenethylamine (MEPEA) and N,α-diethylphenethylamine (DEPEA) respectively, have been identified as undeclared ingredients in some dietary supplements, raising concerns about their potential health risks.[2] This guide focuses on the core pharmacology of AEPEA, providing essential data and methodologies for researchers in pharmacology and drug development.

Core Pharmacology

α-Ethylphenethylamine primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves the interaction with and subsequent reversal of the normal function of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] This leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synapse, resulting in its stimulant effects.

Mechanism of Action at Monoamine Transporters

AEPEA and its analogs are substrates for DAT and NET.[2] They are transported into the presynaptic neuron by these transporters. Once inside, they disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This leads to an increase in the cytoplasmic concentration of dopamine and norepinephrine. The accumulation of cytoplasmic monoamines, coupled with the interaction of AEPEA with the transporters, causes a reversal of the transporter direction, leading to the non-vesicular release (efflux) of dopamine and norepinephrine into the synaptic cleft.[2]

Notably, in vitro studies have shown that AEPEA has a greater potency for inducing release at NET compared to DAT.[2] Furthermore, AEPEA and its studied analogs have demonstrated negligible activity at the serotonin (B10506) transporter (SERT), indicating a pharmacological profile distinct from serotonin-releasing agents like MDMA.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for α-ethylphenethylamine (AEPEA) and its N-methylated (MEPEA) and N-ethylated (DEPEA) analogs at the human dopamine and norepinephrine transporters. Data is sourced from Schindler et al. (2021).[2]

Table 1: Monoamine Transporter Uptake Inhibition

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| α-Ethylphenethylamine (AEPEA) | >1000 | 273 | >10000 |

| N-Methyl-α-ethylphenethylamine (MEPEA) | >1000 | 179 | >10000 |

| N,α-Diethylphenethylamine (DEPEA) | 615 | 80 | >10000 |

| d-Amphetamine (Reference) | 122 | 69 | >10000 |

IC50 values represent the concentration of the compound that inhibits 50% of the radiolabeled substrate uptake.

Table 2: Monoamine Release

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT %Emax | NET %Emax | SERT %Emax |

| α-Ethylphenethylamine (AEPEA) | 273 | 80 | >10000 | 100 | 100 | N/A |

| N-Methyl-α-ethylphenethylamine (MEPEA) | 179 | 58 | >10000 | 100 | 100 | N/A |

| N,α-Diethylphenethylamine (DEPEA) | >1000 | 185 | >10000 | 40 | 100 | N/A |

| d-Amphetamine (Reference) | 25 | 7 | >10000 | 100 | 100 | N/A |

EC50 values represent the concentration of the compound that elicits 50% of the maximal release of the radiolabeled substrate. %Emax represents the maximal release elicited by the compound as a percentage of the release induced by a standard releasing agent (e.g., tyramine).

Mandatory Visualizations

Caption: Mechanism of α-ethylphenethylamine-induced monoamine release.

Caption: General experimental workflow for in vitro monoamine transporter assays.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacology of α-ethylphenethylamine and its analogs. These protocols are synthesized from established methods in the field. Specific parameters in the cited studies may have varied.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

a. Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine.

-

Test compounds (e.g., AEPEA, MEPEA, DEPEA) dissolved in a suitable solvent.

-

Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine (B1205290) for NET).

-

96-well microplates.

-

Scintillation fluid and a scintillation counter.

b. Protocol:

-

Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach confluency.

-

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

-

Compound Addition: Add varying concentrations of the test compounds to the wells. Include wells with assay buffer only (total uptake) and wells with a high concentration of a known inhibitor (non-specific uptake).

-

Pre-incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature.

-

Initiation of Uptake: Add the radiolabeled substrate to all wells to initiate the uptake reaction.

-

Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

c. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Neurotransmitter Release Assay

This assay measures the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled substrate from cells or synaptosomes expressing the transporter of interest.

a. Materials:

-

Rat brain synaptosomes or HEK293 cells expressing the transporter of interest.

-

Assay buffer.

-

Radiolabeled substrate for pre-loading (e.g., [3H]MPP+ for DAT and NET).

-

Test compounds.

-

96-well microplates with filter bottoms.

-

Scintillation fluid and a scintillation counter.

b. Protocol:

-

Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or culture HEK293 cells as described above.

-

Pre-loading: Incubate the synaptosomes or cells with the radiolabeled substrate to allow for its uptake and accumulation.

-

Washing: Wash the pre-loaded synaptosomes or cells with assay buffer to remove excess extracellular radiolabel.

-

Initiation of Release: Add varying concentrations of the test compounds to initiate the release of the pre-loaded radiolabel.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Termination of Release: Terminate the reaction by rapid filtration, separating the released radiolabel (in the filtrate) from the radiolabel remaining in the synaptosomes or cells (on the filter).

-

Scintillation Counting: Measure the radioactivity in both the filtrate and the filter.

c. Data Analysis:

-

Calculate the percentage of total incorporated radioactivity that was released at each concentration of the test compound.

-

Plot the percentage of release against the logarithm of the test compound concentration.

-

Determine the EC50 and Emax values using non-linear regression analysis.

Conclusion

α-Ethylphenethylamine is a norepinephrine-dopamine releasing agent with a preference for the norepinephrine transporter. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists involved in the study of phenethylamine-class stimulants and in the development of novel therapeutics targeting the monoamine transporter systems. Further research is warranted to fully elucidate the in vivo pharmacological and toxicological profile of AEPEA and its analogs.

References

In Vitro Receptor Binding Affinity of 1-Phenylbutan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine (AEPEA) or β-ethylamphetamine, is a substituted phenethylamine (B48288) derivative with stimulant properties. As a structural analog of amphetamine, its pharmacological activity is primarily attributed to its interaction with monoamine transporters, which regulate the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This technical guide provides a comprehensive overview of the in vitro receptor binding affinity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support research and drug development efforts in this area.

Monoamine Transporter Interaction Profile

The primary mechanism of action for this compound involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound acts as both an uptake inhibitor and a releasing agent at these transporters, with a pronounced selectivity for catecholamine transporters.

Quantitative Binding and Functional Data

The following tables summarize the in vitro functional potencies of racemic this compound at human monoamine transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for monoamine release.

Table 1: Monoamine Transporter Uptake Inhibition

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | >1000 |

| Norepinephrine Transporter (NET) | 487 |

| Serotonin Transporter (SERT) | >10000 |

| Data from Schindler et al., 2020. |

Table 2: Monoamine Release

| Transporter | EC50 (nM) |

| Dopamine Transporter (DAT) | 179 - 225 |

| Norepinephrine Transporter (NET) | 58 |

| Serotonin Transporter (SERT) | 4698 |

| Data from Schindler et al., 2020. |

Stereoselectivity

While comprehensive experimental data on the separated enantiomers of this compound are limited in the public domain, computational docking studies suggest a degree of stereoselectivity in its interaction with the dopamine transporter. Molecular modeling indicates that the (S)-enantiomer of this compound forms a more stable binding complex within the human dopamine transporter (hDAT) compared to the (R)-enantiomer. This suggests that the (S)-enantiomer may be the more potent eutomer for DAT interaction.

Adrenergic and Serotonergic Receptor Binding Profile

Beyond its primary action at monoamine transporters, the broader receptor binding profile of this compound is not extensively characterized in publicly available literature. Phenethylamine derivatives can exhibit affinity for various adrenergic and serotonergic receptor subtypes, which can contribute to their overall pharmacological effects. Further research is required to determine the binding affinities (Ki) of this compound and its enantiomers at a wider range of G-protein coupled receptors (GPCRs).

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of this compound with monoamine transporters.

Radioligand Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound: this compound.

-

Control inhibitors (for determining non-specific uptake): e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT.

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Maintain HEK293 cells expressing the transporter of interest in appropriate culture medium. Seed cells into 96-well plates to achieve a confluent monolayer on the day of the experiment.

-

Assay Preparation: On the day of the assay, wash the cell monolayer with pre-warmed KRH buffer.

-

Compound Incubation: Add KRH buffer containing various concentrations of this compound or control inhibitors to the wells. Include wells with buffer only for total uptake and wells with a high concentration of a selective inhibitor for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a predetermined time within the linear range of uptake for each transporter (typically 5-15 minutes) at 37°C.

-

Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiotracer.

-

Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing a specific monoamine transporter.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Culture and assay buffers as described for the uptake inhibition assay.

-

Radiolabeled substrate: e.g., [³H]MPP+ for DAT and NET, [³H]serotonin for SERT.

-

Vesicular monoamine transporter (VMAT) inhibitor: e.g., reserpine (B192253) (1 µM).

-

Test compound: this compound.

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Preparation: Culture and seed cells as described previously.

-

Substrate Loading: Wash the cells with assay buffer and then incubate them with the appropriate radiolabeled substrate in the presence of a VMAT inhibitor (to prevent vesicular sequestration) until steady-state loading is achieved (typically 30-60 minutes at 37°C).

-

Wash: Gently wash the cells multiple times with assay buffer to remove the extracellular radiolabeled substrate.

-

Release Initiation: Add assay buffer containing various concentrations of this compound to the wells.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate release.

-

Sample Collection: Collect the supernatant (extracellular medium) from each well.

-

Lysis and Counting: Lyse the remaining cells in the wells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100. Plot the percentage of release against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

Monoamine Transporter-Mediated Signaling

Caption: Simplified signaling pathway at a monoaminergic synapse.

Structure-Activity Relationship of 1-Phenylbutan-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-phenylbutan-2-amine (B1195257) derivatives, a class of compounds with significant potential for modulating monoamine transporters. Due to the limited availability of extensive SAR data specifically for this compound series, this guide leverages findings from the closely related alpha-ethylphenethylamine analogs to elucidate key structural determinants for activity at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). This document details experimental protocols for essential assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate signaling pathways and experimental workflows, offering a valuable resource for the rational design of novel psychoactive agents.

Introduction

This compound, also known as α-ethylphenethylamine, belongs to the phenethylamine (B48288) class of compounds, which are known to interact with the central nervous system by modulating monoamine neurotransmission. Many derivatives of phenethylamine act as stimulants, appetite suppressants, or antidepressants, primarily by inhibiting the reuptake or promoting the release of neurotransmitters such as dopamine and serotonin. Understanding the structure-activity relationship of this compound derivatives is crucial for the development of novel therapeutics with improved potency, selectivity, and safety profiles.

Core Structure and Chemical Properties

The foundational structure of the compounds discussed in this guide is this compound. Key chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | α-Ethylphenethylamine, Phenylisobutylamine |

| CAS Number | 53309-89-0 |

Structure-Activity Relationship (SAR) at Monoamine Transporters

The biological activity of this compound derivatives is significantly influenced by substitutions on the phenyl ring, the alkyl chain, and the amino group. The following sections summarize the SAR for dopamine transporter (DAT) and serotonin transporter (SERT) activity, primarily based on data from alpha-ethylphenethylamine analogs.

Dopamine Transporter (DAT) Activity

The interaction of this compound derivatives with DAT is a key determinant of their stimulant properties. The following table presents the in vitro data for a series of alpha-ethylphenethylamine analogs.

Table 1: In Vitro Activity of Alpha-Ethylphenethylamine Analogs at the Dopamine Transporter (DAT)

| Compound | Substitution | DAT Uptake Inhibition IC₅₀ (nM) | DAT Release EC₅₀ (nM) | %Eₘₐₓ for Release |

| Amphetamine | α-CH₃ | 122 | 25 | 100% |

| AEPEA | α-C₂H₅ | >1000 | 179-225 | 100% |

| MEPEA | α-C₂H₅, N-CH₃ | >1000 | 179-225 | 100% |

| DEPEA | α-C₂H₅, N-(C₂H₅)₂ | 610 | 58 | 100% |

Data adapted from Schindler CW, et al. (2021). J Pharmacol Exp Ther.

Key SAR Insights for DAT Activity:

-

α-Alkylation: Substitution at the alpha position with an ethyl group (as in AEPEA) generally decreases potency for DAT uptake inhibition compared to the methyl group of amphetamine.

-

N-Alkylation: N-methylation (MEPEA) does not significantly alter the dopamine releasing potency compared to the primary amine (AEPEA). However, N,N-diethyl substitution (DEPEA) appears to restore some of the lost potency in uptake inhibition.

Serotonin Transporter (SERT) Activity

The affinity of these compounds for SERT influences their potential antidepressant and entactogenic effects.

Table 2: In Vitro Activity of Alpha-Ethylphenethylamine Analogs at the Serotonin Transporter (SERT)

| Compound | Substitution | SERT Uptake Inhibition IC₅₀ (nM) | SERT Release EC₅₀ (nM) | %Eₘₐₓ for Release |

| Amphetamine | α-CH₃ | >10000 | >10000 | <20% |

| AEPEA | α-C₂H₅ | >10000 | >10000 | <20% |

| MEPEA | α-C₂H₅, N-CH₃ | 4698 | >10000 | <20% |

| DEPEA | α-C₂H₅, N-(C₂H₅)₂ | 1200 | >10000 | <20% |

Data adapted from Schindler CW, et al. (2021). J Pharmacol Exp Ther.

Key SAR Insights for SERT Activity:

-

General Activity: Most alpha-ethylphenethylamine derivatives display weak activity at SERT, indicating a preference for catecholamine transporters.

-

N-Alkylation: N-alkylation appears to slightly increase the potency for SERT uptake inhibition, although the overall activity remains low.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway

The primary mechanism of action for many this compound derivatives involves their interaction with monoamine transporters, leading to an increase in synaptic neurotransmitter levels.

Caption: Hypothetical signaling of a this compound derivative.

Experimental Workflows

This workflow outlines the general procedure for determining the binding affinity of a compound to a specific transporter.

Caption: Generalized workflow for a radioligand binding assay.

This diagram illustrates the logical flow for assessing a compound's ability to inhibit dopamine uptake into cells expressing the dopamine transporter.

Caption: Logical flow for a dopamine uptake inhibition assay.

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from methodologies used for assessing binding to the dopamine transporter in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)

-

Non-specific binding determinator: 10 µM GBR-12909 or cocaine

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of non-specific binding determinator, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Serotonin Transporter (SERT) Functional Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of serotonin uptake.

Materials:

-

HEK-293 cells stably expressing the human serotonin transporter (hSERT)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4

-

Radiolabeled substrate: [³H]Serotonin (5-HT)

-

Non-specific uptake inhibitor: 10 µM Fluoxetine

-

Test compounds

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Plate hSERT-expressing HEK-293 cells in a 96-well plate and grow to confluence.

-

-

Uptake Assay:

-

On the day of the assay, wash the cells once with pre-warmed assay buffer.

-

Pre-incubate the cells for 10-20 minutes at 37°C with assay buffer containing various concentrations of the test compound, vehicle (for total uptake), or a high concentration of a known SERT inhibitor (for non-specific uptake).

-

Initiate uptake by adding [³H]5-HT to a final concentration of ~10-20 nM.

-

Incubate for 10-15 minutes at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding a suitable lysis buffer or deionized water.

-

-

Quantification and Analysis:

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Determine the amount of specific uptake by subtracting non-specific uptake from total uptake.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Conclusion

The structure-activity relationship of this compound derivatives at monoamine transporters is a complex interplay of substitutions at the alpha-carbon, the aromatic ring, and the amino group. While direct and extensive SAR data for this specific series is limited, analysis of closely related alpha-ethylphenethylamine analogs provides valuable insights for the design of novel compounds. This technical guide serves as a foundational resource, offering a summary of available data, detailed experimental protocols, and visual aids to facilitate further research and development in this area. Future studies focusing on a systematic exploration of substitutions on the this compound scaffold are warranted to build a more comprehensive SAR and to identify candidates with optimized pharmacological profiles.

An In-depth Technical Guide to the Physicochemical Characteristics of Racemic 1-Phenylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 1-phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a primary amine belonging to the phenethylamine (B48288) class of compounds.[1][2] As a higher homologue of amphetamine, it is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of racemic this compound, detailed experimental protocols for their determination, and a plausible biological signaling pathway based on its structural class.

Molecular and Physicochemical Properties

The fundamental molecular and physical properties of racemic this compound are summarized below. These properties are crucial for its handling, formulation, and understanding its behavior in various chemical and biological systems.

Table 1: Molecular Properties of Racemic this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [2][3] |

| Molecular Weight | 149.236 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 53309-89-0 | [3] |

| InChI Key | IOLQWLOHKZENDW-UHFFFAOYSA-N | [2] |

| SMILES | CCC(CC1=CC=CC=C1)N | [2] |

Table 2: Physical and Chemical Properties of Racemic this compound

| Property | Value | Source |

| Boiling Point | 228.8°C at 760 mmHg | [3] |

| Density | 0.936 g/cm³ | [3] |

| Flash Point | 95.9°C | [3] |

| Vapor Pressure | 0.0718 mmHg at 25°C | [3] |

| LogP | 2.66670 | [3] |

| pKa | (Not explicitly found, but expected to be in the typical range for primary amines, ~9-11) | [4] |

| Solubility | Expected to have low solubility in water but be soluble in organic solvents like diethyl ether and dichloromethane.[5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of racemic this compound are provided below. These protocols are based on standard laboratory practices for characterizing amine compounds.

Determination of Melting/Boiling Point

Given that this compound is a liquid at room temperature, its boiling point is the relevant physical constant to determine.

-

Apparatus: A standard distillation apparatus or a specialized boiling point apparatus can be used.

-

Procedure:

-

A small sample of purified this compound is placed in a distillation flask or a suitable small-scale boiling point tube.

-

The sample is heated slowly and steadily.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure (typically atmospheric pressure) is recorded as the boiling point.

-

For greater accuracy, the determination should be carried out at a controlled, reduced pressure and the boiling point corrected to standard pressure.

-

Determination of Solubility

The solubility of this compound can be determined in various solvents, particularly in aqueous and organic media.

-

Apparatus: Test tubes, vortex mixer, and analytical balance.

-

Procedure for Qualitative Solubility:

-

Add a small, measured amount of this compound (e.g., 5 drops) to a test tube containing 2 mL of the solvent (e.g., water, 10% HCl, diethyl ether).[6]

-

Vigorously stir or vortex the mixture for a set period.[6]

-

Allow the mixture to stand and observe whether the amine has dissolved to form a single phase (soluble) or remains as a separate phase (insoluble).[6]

-

Amines, being basic, are expected to be more soluble in acidic solutions due to the formation of water-soluble amine salts.[7]

-

-

Procedure for Quantitative Solubility (Isothermal Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to settle, and an aliquot of the supernatant is carefully removed.

-

The concentration of the dissolved amine in the aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Determination of pKa

The pKa, a measure of the basicity of the amine, can be determined by several methods.

-

Potentiometric Titration:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a water-alcohol mixture for compounds with limited water solubility.

-

The solution is titrated with a standardized strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[4]

-

The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized.[4]

-

-

Spectrophotometric Determination:

-

Solutions of this compound are prepared in a series of buffers with different, precisely known pH values.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The pKa can be calculated by observing the pH-dependent changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the amine.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for characterizing a novel compound and a hypothetical signaling pathway for this compound.

Biological Context and Signaling

As a phenethylamine derivative, this compound is structurally related to known monoamine neurotransmitters and synthetic stimulants.[8] Compounds in this class often exert their effects by interacting with monoamine transporters.[8] Specifically, this compound acts as a norepinephrine-dopamine releasing agent (NDRA).[1]

The proposed mechanism of action involves the inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET) on the presynaptic membrane. By blocking these transporters, this compound prevents the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, resulting in enhanced stimulation of postsynaptic receptors and producing the characteristic stimulant effects associated with this class of compounds.

Conclusion

This technical guide has summarized the key physicochemical properties of racemic this compound, provided standardized protocols for their experimental determination, and outlined its likely mechanism of action within a biological context. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on the phenethylamine scaffold.

References

- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1-Phenylbutan-2-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

1-Phenylbutan-2-amine (B1195257), also known as α-ethylphenethylamine, is a stimulant compound belonging to the phenethylamine (B48288) chemical class.[1][2] Its structural similarity to endogenous monoamines and amphetamine suggests that its primary pharmacological activity is mediated through interactions with monoamine transporters. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its role as a norepinephrine-dopamine releasing agent (NDRA).[1] While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the key molecular targets and provides detailed experimental protocols for their investigation. The content herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a higher homologue of amphetamine, characterized by an ethyl group substitution at the alpha position of the phenethylamine backbone.[1] Like other substituted phenethylamines, its psychoactive effects are primarily attributed to its influence on monoamine neurotransmitter systems.[3] The primary mechanism of action identified for this compound is the release of norepinephrine (B1679862) and dopamine (B1211576), classifying it as an NDRA.[1] This activity is mediated by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] By promoting the efflux of these neurotransmitters from presynaptic neurons, this compound increases their concentration in the synaptic cleft, leading to enhanced downstream signaling.

Primary Therapeutic Targets

The principal therapeutic targets of this compound are the high-affinity monoamine transporters responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft.[5][6] These transporters, belonging to the solute carrier 6 (SLC6) family, are crucial for regulating the duration and intensity of monoaminergic neurotransmission.[7]

-

Norepinephrine Transporter (NET): As a norepinephrine releasing agent, this compound is expected to interact with NET, reversing its transport direction and inducing norepinephrine efflux.

-

Dopamine Transporter (DAT): Similarly, its activity as a dopamine releasing agent indicates a direct interaction with DAT, causing the non-vesicular release of dopamine.[8]

The dual action on both NET and DAT suggests that this compound could have potential applications in conditions where noradrenergic and dopaminergic signaling are dysregulated. However, it is noted to have a greater preference for inducing norepinephrine release over dopamine release.[1]

Hypothetical Signaling Pathway

The interaction of this compound with presynaptic monoamine transporters initiates a cascade of events leading to neurotransmitter release. The diagram below illustrates this hypothetical signaling pathway.

References

- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenylbutan-2-amine via Reductive Amination

Introduction

1-Phenylbutan-2-amine (B1195257) is a chemical compound with a structure related to other phenylalkylamines. The synthesis of such amines is of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. Reductive amination is a versatile and widely used method for the preparation of primary, secondary, and tertiary amines.[1][2][3] This process involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine, which is then reduced to the corresponding amine.[1][3][4] This one-pot reaction is often preferred due to its efficiency and the availability of various reducing agents.[1][5]

This document provides detailed protocols for the synthesis of this compound from 1-phenylbutan-2-one (B47396) via reductive amination, targeting researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall reaction for the synthesis of this compound from 1-phenylbutan-2-one is depicted below:

Experimental Protocols

Two common methods for the reductive amination of 1-phenylbutan-2-one are presented below: catalytic hydrogenation and reduction with sodium borohydride (B1222165).

Protocol 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a metal catalyst, such as Raney Nickel or Platinum on Carbon, to reduce the in situ formed imine.

Materials and Reagents:

-

1-phenylbutan-2-one

-

Ethanolic ammonia (B1221849) solution (e.g., 15-20% NH3 in ethanol)

-

Raney Nickel (or 5% Pd/C)

-

Hydrogen gas (H2)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Diethyl ether (or other suitable extraction solvent)

-

Hydrochloric acid (HCl) solution (for salt formation, optional)

-

Parr hydrogenation apparatus or a similar setup

Procedure:

-

Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker), combine 1-phenylbutan-2-one and the ethanolic ammonia solution. A significant excess of ammonia is recommended to favor the formation of the primary amine.[4]

-

Catalyst Addition: Carefully add the Raney Nickel catalyst to the reaction mixture. The amount of catalyst can be around 10-20% by weight of the starting ketone.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) and begin agitation. The reaction is typically run at or slightly above room temperature.

-

Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen. Once the hydrogen uptake ceases, the reaction is considered complete.

-

Work-up:

-

Carefully depressurize and open the reaction vessel.

-

Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

-

Remove the ethanol (B145695) and excess ammonia from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation. Alternatively, the amine can be converted to its hydrochloride salt by dissolving it in a solvent and bubbling dry HCl gas through the solution, followed by filtration and drying of the precipitated salt.

Protocol 2: Using Sodium Borohydride

This protocol uses a chemical reducing agent, sodium borohydride, which is often more convenient for laboratory-scale synthesis.

Materials and Reagents:

-

1-phenylbutan-2-one

-

Ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (B129727)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Imine Formation: Dissolve 1-phenylbutan-2-one in methanol in a round-bottom flask. Add a molar excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.[6] This step may take several hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (NaBH4) to the stirred solution.[6] The addition should be controlled to manage the evolution of hydrogen gas. It is crucial to allow sufficient time for imine formation before adding the reducing agent, as NaBH4 can also reduce the starting ketone.[7]

-

Reaction Completion: After the addition of NaBH4 is complete, allow the reaction to warm to room temperature and stir for several more hours or until the reaction is complete, as monitored by TLC or GC-MS.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of water or dilute HCl to neutralize any unreacted NaBH4.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and perform a basic work-up to ensure the amine is in its free base form.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. The values are illustrative and may vary based on specific experimental conditions and scale.

| Parameter | Protocol 1 (Catalytic Hydrogenation) | Protocol 2 (Sodium Borohydride) |

| Starting Ketone | 1-phenylbutan-2-one | 1-phenylbutan-2-one |

| Amine Source | Ethanolic Ammonia (excess) | Ammonium Acetate (3-5 equiv.) |

| Reducing Agent | H2 gas / Raney Nickel | Sodium Borohydride (1.5-2 equiv.) |

| Solvent | Ethanol | Methanol |

| Reaction Temperature | 20-40 °C | 0 °C to Room Temperature |

| Reaction Time | 4-24 hours | 6-12 hours |

| Typical Yield | 70-85% | 60-75% |

| Product Purity | >95% after distillation | >95% after distillation |

Visualizations

Reductive Amination Pathway

The following diagram illustrates the general two-step mechanism of reductive amination, involving the formation of a hemiaminal and then an imine, followed by reduction to the amine.

Caption: General pathway for reductive amination.

Experimental Workflow for Synthesis via Catalytic Hydrogenation

This diagram outlines the key steps in the synthesis and purification of this compound using catalytic hydrogenation.

Caption: Experimental workflow for catalytic hydrogenation.

Safety Precautions

-

1-Phenylbutan-2-one: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Ammonia: Corrosive and has a pungent odor. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Raney Nickel: Highly flammable when dry and can be pyrophoric. Always handle as a slurry in a suitable solvent.

-

Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive Amination Review [erowid.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Chiral Separation of 1-Phenylbutan-2-amine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylbutan-2-amine (B1195257) is a chiral primary amine whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As with many chiral compounds in the pharmaceutical industry, the separation and quantification of individual enantiomers are critical for development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the reliable resolution of enantiomers.

This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC. The method is based on established principles for the separation of chiral amines and data from structurally similar compounds, offering a robust starting point for method development and validation. Polysaccharide-based CSPs are highlighted due to their broad enantioselectivity for a wide range of chiral compounds, including primary amines.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. For basic compounds like this compound, mobile phase additives are often crucial for improving peak shape and enhancing resolution by minimizing undesirable interactions with the silica (B1680970) support of the column.

Experimental Protocols

This section details a representative experimental protocol for the chiral separation of this compound enantiomers. This protocol is a starting point and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this application.

Table 1: HPLC Method Parameters

| Parameter | Recommended Condition |

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Sample Preparation

-

Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

Data Presentation